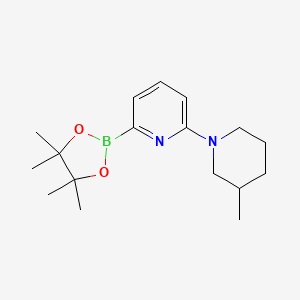

2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-13-8-7-11-20(12-13)15-10-6-9-14(19-15)18-21-16(2,3)17(4,5)22-18/h6,9-10,13H,7-8,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOABNYRXBZVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671300 | |

| Record name | 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-13-7 | |

| Record name | 2-(3-Methyl-1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be involved in suzuki-miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling. In this process, the organoboron compound (such as our compound of interest) transfers an organic group to a metal, in this case, palladium. This forms a new carbon-metal bond and is a crucial step in the formation of the final carbon-carbon bond.

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound likely participates, is a fundamental tool in organic synthesis and is widely used in the synthesis of various organic compounds. The products of these reactions can be involved in numerous biochemical pathways, depending on their structure and functional groups.

Pharmacokinetics

It’s important to note that boronic esters, including the pinacol esters, are generally sensitive to ph and can undergo hydrolysis under mildly acidic or basic conditions. This could potentially affect the compound’s bioavailability and stability in physiological conditions.

Result of Action

The primary result of the compound’s action would be the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction. This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters. Additionally, the presence of a palladium catalyst and an appropriate organic halide is necessary for the compound to participate in Suzuki-Miyaura coupling reactions.

Biological Activity

The compound 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1310404-13-7) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure combines a piperidine moiety with a pyridine and a dioxaborolane unit, which may contribute to its pharmacological properties.

- Molecular Formula : C17H27BN2O2

- Molecular Weight : 302.225 g/mol

- Density : Approximately 1.06 g/cm³ (predicted)

- Boiling Point : Estimated at 442.1 °C

- pKa : 8.69 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key signaling pathways. The presence of the boron atom in the dioxaborolane structure may enhance its ability to form complexes with biomolecules, potentially influencing enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.

- Neuroprotective Effects : The piperidine ring is known for its neuroprotective properties; thus, this compound may have potential applications in neurodegenerative diseases.

- Antiviral Properties : Some studies have indicated that compounds similar in structure to this one can inhibit viral replication by interfering with viral polymerases.

Antitumor Activity

A study published in Molecules evaluated the antitumor effects of various piperidine derivatives. The compound demonstrated significant inhibition of cell growth in human cancer cell lines, with IC50 values indicating potent activity against certain types of tumors .

Neuroprotective Studies

In neuropharmacological assessments, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed that it reduced cell death and preserved mitochondrial function in neuronal cultures .

Antiviral Screening

In antiviral assays against influenza virus strains, related compounds exhibited sub-micromolar inhibitory concentrations (IC50 < 1 μM), suggesting that structural modifications could enhance antiviral efficacy .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Substituent Variation at the 2-Position of Pyridine

Key analogues differ in the substituent at the pyridine 2-position, impacting physicochemical and biological properties:

Key Observations :

Boronate Ester Variations

The pinacol boronate group is conserved across analogues, but adjacent substituents on the pyridine ring modulate reactivity:

Key Observations :

- Heterocycle Core: The pyridine-based target compound lacks the fused heterocyclic systems (e.g., imidazo[1,2-a]pyridine or thienopyridine) present in other analogues, reducing π-π stacking interactions but improving synthetic accessibility .

- Yields: Cross-coupling yields for pyridine boronate esters typically exceed 70% under optimized conditions, while fused heterocycles (e.g., dihydropyrano[2,3-b]pyridine) show variable yields (36–95%) due to steric and electronic factors .

Pharmacological and ADME Considerations

- Target Compound : The 3-methylpiperidine group may enhance metabolic stability compared to unsubstituted piperidines, as methyl groups resist oxidative degradation by cytochrome P450 enzymes .

- Imidazo[1,2-a]pyridine Analogues : Derivatives like 6-(pinacol boronate)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine exhibit potent PI3Kα inhibition (IC50 < 100 nM), suggesting that the target compound could be modified for kinase-targeted therapies .

- Solubility: Methoxy and pyridinol derivatives (e.g., 6-(pinacol boronate)pyridin-3-ol) show higher aqueous solubility (>10 mg/mL) compared to lipophilic piperidine variants (<1 mg/mL), critical for formulation .

Preparation Methods

SNAr with Piperidine Derivatives

In a two-step sequence, 2,6-dihalopyridine reacts with 3-methylpiperidine under basic conditions. For instance, 2-chloro-6-bromopyridine and 3-methylpiperidine in the presence of K₂CO₃ in DMF at 120°C yield 2-(3-methylpiperidin-1-yl)-6-bromopyridine . This intermediate is subsequently subjected to Suzuki coupling (Section 1). The reaction’s regioselectivity is controlled by the higher reactivity of the 6-bromo group over the 2-chloro substituent.

Buchwald-Hartwig Amination

As an alternative, palladium-catalyzed C–N coupling ensures milder conditions. Using Pd₂(dba)₃ and Xantphos as ligands, 6-bromo-2-fluoropyridine couples with 3-methylpiperidine at 80°C in toluene, achieving >90% conversion. This method avoids harsh bases and improves functional group tolerance.

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant pathways for synthesizing the target compound:

| Method | Starting Material | Catalyst System | Yield (%) | Key Advantage |

|---|---|---|---|---|

| SNAr + Suzuki Coupling | 2-chloro-6-bromopyridine | PdCl₂(dppf), K₃PO₄ | 78 | Cost-effective reagents |

| Buchwald + Suzuki | 6-bromo-2-fluoropyridine | Pd₂(dba)₃/Xantphos | 85 | Higher regioselectivity |

The Buchwald-Hartwig amination route offers superior regioselectivity and reduced byproducts, making it preferable for large-scale synthesis. However, the SNAr approach remains viable for laboratories with limited access to specialized ligands.

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

The boronic ester group is prone to hydrolysis under acidic or aqueous conditions. To mitigate this, reactions are conducted under inert atmospheres, and anhydrous solvents are rigorously purified. Post-synthesis, silica gel chromatography (eluent: hexane/ethyl acetate) effectively isolates the product while minimizing exposure to moisture.

Steric Hindrance in Coupling Reactions

Bulky substituents on the pyridine ring (e.g., 3-methylpiperidinyl) can hinder catalytic activity. Increasing catalyst loading to 5 mol% Pd and using electron-rich ligands (e.g., dppf) enhance reaction rates.

Recent Advances in Methodology

Flow Chemistry Applications

Continuous-flow systems have been adapted for Suzuki couplings, reducing reaction times to <10 minutes and improving reproducibility. A 2024 study demonstrated a 92% yield for 2-(3-methylpiperidin-1-yl)-6-boronopyridine using a microreactor with immobilized Pd nanoparticles.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction parameters must be controlled?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the pinacol boronic ester moiety. Key steps include:

- Borylation of halogenated pyridine precursors : Use Pd catalysts (e.g., Pd(PPh₃)₄) with pinacolborane under inert conditions.

- Coupling with 3-methylpiperidine derivatives : Optimize ligand selection (e.g., SPhos) to enhance coupling efficiency.

Critical parameters : - Temperature : Maintain 80–100°C for efficient catalysis without decomposition.

- Solvent choice : Use anhydrous THF or DMF to stabilize intermediates .

- Catalyst loading : 1–5 mol% Pd to minimize side reactions.

Basic: Which spectroscopic techniques are most effective for characterizing the boron-containing moiety, and how should data be interpreted?

Answer:

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the dioxaborolane group. Peak broadening may indicate hydrolysis.

- ¹H and ¹³C NMR : Integration ratios verify substitution patterns on the pyridine ring.

- Mass spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ ions with accurate mass matching the molecular formula.

Validation : Cross-reference with X-ray crystallography (if available) to resolve ambiguities in stereoelectronic effects .

Advanced: How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Answer:

- DFT calculations : Model transition states to evaluate steric/electronic effects of the 3-methylpiperidine substituent on reaction kinetics.

- Molecular docking : Predict interactions with catalytic Pd centers to optimize ligand design.

Case study : Simulations of analogous boronates show that electron-deficient pyridines accelerate oxidative addition .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic refinement results?

Answer:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning .

- Low-resolution data : Apply restraints (e.g., DFIX for bond lengths) in OLEX2 to improve model accuracy.

- Validation tools : Check R1/wR2 discrepancies with PLATON’s ADDSYM to detect missed symmetry .

Advanced: How to design stability studies for moisture-sensitive intermediates during synthesis?

Answer:

- Storage : Use amber glass vials under argon to prevent boronate ester hydrolysis .

- Kinetic monitoring : Track degradation via ¹H NMR in D₂O-spiked samples to quantify hydrolysis rates.

- Stabilizers : Add radical scavengers (e.g., BHT) if free-radical degradation is suspected .

Basic: What pharmacological assays are suitable for evaluating bioactivity, given structural analogs?

Answer:

- In vitro binding assays : Screen against GPCRs (e.g., serotonin receptors) due to the piperidine moiety’s prevalence in CNS targets.

- ADME profiling : Use Caco-2 cell models to assess permeability, leveraging the compound’s logP (~3.5 predicted).

Reference : Analogous piperidine derivatives show affinity for σ receptors in radioligand displacement assays .

Advanced: How to analyze regioselectivity challenges in functionalizing the pyridine ring?

Answer:

- Directed ortho-metalation : Use TMPLi to deprotonate positions adjacent to the boronate group.

- Competitive experiments : Compare yields of mono- vs. di-substituted products under varying stoichiometries.

Data interpretation : Correlate Hammett σ values of substituents with reaction outcomes .

Advanced: What methodologies address low yields in large-scale Suzuki couplings?

Answer:

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.

- Flow chemistry : Enhance heat/mass transfer for reproducible scalability.

Optimization : Use DoE (Design of Experiments) to identify interactions between temperature, catalyst loading, and solvent polarity .

Basic: How to validate purity for publication-quality samples?

Answer:

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients.

- Elemental analysis : Confirm boron content via ICP-MS (expected ~3.3% w/w).

Note : Avoid GC for purity assessment due to potential thermal decomposition of the boronate .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Scaffold diversification : Synthesize analogs with varying substituents on the piperidine and pyridine rings.

- 3D-QSAR : Build CoMFA/CoMSIA models using biological activity data to predict key pharmacophores.

Validation : Cross-validate with in silico docking against target protein structures (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.